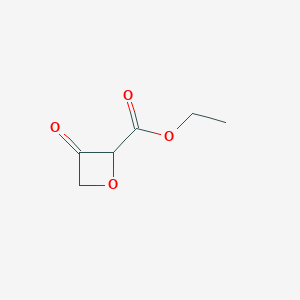
Ethyl 3-oxooxetane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxooxetane-2-carboxylate is a chemical compound with the molecular formula C6H8O4 . It is a type of oxetane, which is a four-membered ring containing three carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of oxetanes, including this compound, often involves the ring-opening polymerization of epoxides . For instance, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered oxetane ring with an ethyl group and a carboxylate group attached . Oxetanes are high-energy oxygen-containing non-aromatic heterocycles .Chemical Reactions Analysis
Oxetanes, including this compound, are known for their propensity to undergo ring-opening reactions . They can react with various nucleophiles, leading to the formation of new bonds and the opening of the oxetane ring .Scientific Research Applications
Synthesis Applications
- Facilitating Annulations in Organic Synthesis : Ethyl 2-methyl-2,3-butadienoate, serving as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of organic phosphine catalysts. This process efficiently produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. The expansion of this method has broadened the scope of reaction applications, demonstrating the compound's utility in synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Biomedical Research
- Anticancer Research : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have been explored for their potential in overcoming drug resistance in cancer cells. These compounds, particularly ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, exhibit low micromolar cytotoxicity against a range of hematologic and solid tumor cells. They are particularly effective against drug-resistant cancer cells, offering a promising avenue for treating cancers with multiple drug resistance (Das et al., 2009).
Polymers and Materials Science
- Polymer Modification : Ethyl 3-oxooxetane-2-carboxylate derivatives have been utilized in the modification of polymers like poly(2-oxazoline)s, demonstrating the compound's role in tuning polymer properties for biomedical applications. For example, the Passerini and Ugi multicomponent reactions modify a random poly(2-oxazoline) copolymer, enabling control over its cloud point and glass transition temperatures. This highlights the compound's applicability in developing novel materials with tailored properties (Sehlinger et al., 2015).
Antimicrobial and Antimalarial Research
- Antimicrobial and Antimalarial Activities : Derivatives of this compound, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, have been evaluated for their in vitro activity against P. falciparum and antimycobacterial properties, indicating their potential in developing new treatments for malaria and tuberculosis (Ningsanont et al., 2003).
Enzyme Assays and Molecular Docking
- Enzymatic Analysis and Drug Development : this compound derivatives have also been assessed for their enzymatic inhibition properties and molecular docking potentials, offering insights into their mechanisms of action against various targets, which could inform drug development strategies (Tiwari et al., 2018).
Mechanism of Action
Target of Action
This compound is a derivative of oxetane, a four-membered ring structure containing three carbon atoms and one oxygen atom . Oxetane derivatives have been found in various natural sources and have been associated with a range of biological activities . .
Mode of Action
Oxetane derivatives are known to be high-energy oxygen-containing non-aromatic heterocycles . They can undergo various chemical reactions, including ring-opening, which can lead to the formation of other compounds . .
Biochemical Pathways
Oxetane-containing compounds (OCC) are produced by microorganisms and are also found in marine invertebrates, algae, and plants . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways . .
Result of Action
As a derivative of oxetane, it may share some of the biological activities associated with other oxetane derivatives . .
Action Environment
Environmental factors can significantly influence the action of many compounds . .
Future Directions
Research into oxetanes, including Ethyl 3-oxooxetane-2-carboxylate, is ongoing, with a focus on expanding their applications in various fields . For instance, research is being conducted into the use of oxetanes in the production of polymers, with the aim of improving their physical properties and reducing their brittleness .
Biochemical Analysis
Cellular Effects
Oxetane-containing compounds have been shown to demonstrate antineoplastic, antiviral, and antifungal activity . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxetanes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxetanes are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Properties
IUPAC Name |
ethyl 3-oxooxetane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)5-4(7)3-10-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCCKUWMECSVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257883-97-9 |
Source


|
| Record name | ethyl 3-oxooxetane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2751845.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2751846.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2751847.png)



![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2751855.png)

